Boiling‑Point Differential Enables Fractional Distillation and Vapor‑Phase Processing That Tris(2‑chloroethoxy)silane Cannot Match
Bis(2-chloroethoxy)dimethylsilane exhibits a boiling point of 205.7 °C at atmospheric pressure, which is 16.5 °C lower than the 222.2 °C recorded for Tris(2-chloroethoxy)silane under identical conditions . This lower boiling point directly translates to a reduced thermal load during purification by distillation and enables vapor‑phase deposition at lower substrate temperatures, preserving heat‑sensitive co‑formulants or substrates.
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 205.7 °C |
| Comparator Or Baseline | Tris(2-chloroethoxy)silane (CAS 10138‑79‑1): 222.2 °C |
| Quantified Difference | Δ = −16.5 °C (target boils 7.4 % lower in absolute temperature) |
| Conditions | Atmospheric pressure (760 mmHg); values from curated chemical databases. |
Why This Matters
For procurement teams sourcing silanes for coatings or composites that require solvent‑free distillation or CVD processing, the lower boiling point of the dimethyl analog reduces energy cost and thermal degradation risk relative to the tris‑substituted alternative.
